N-Substitution Regioisomerism and Lipophilicity
N-(3,4-Dimethoxybenzyl)cyclopentanamine (3,4-regioisomer) possesses the dimethoxy groups in para and meta positions on the benzyl ring. In contrast, the 2,5-regioisomer (N-(2,5-dimethoxybenzyl)cyclopentanamine, CAS 1185075-77-7) has methoxy groups ortho and meta, while the 2,4-regioisomer (CAS 356092-74-5) has methoxy groups ortho and para. This difference in substitution pattern directly influences the compound's lipophilicity, which in turn affects solubility, membrane permeability, and chromatographic retention behavior [1].
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP not explicitly reported for 3,4-isomer; predicted to differ from 2,5-isomer |
| Comparator Or Baseline | 2,5-regioisomer: calculated logP = 3.1269 [1] |
| Quantified Difference | Regioisomeric substitution alters spatial and electronic distribution; precise logP differential requires experimental determination |
| Conditions | In silico calculation; experimental validation in octanol-water partition assays not located |
Why This Matters
Differentiation in lipophilicity translates to different solubility and membrane permeability profiles, which impacts experimental reproducibility across regioisomers in biological assays and analytical method development.
- [1] Ambinter. N-(2,5-dimethoxybenzyl)cyclopentanamine. AMB6336032; CAS 1185075-77-7; calculated logP 3.1269. View Source
